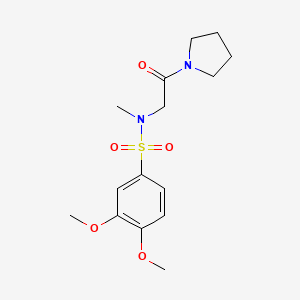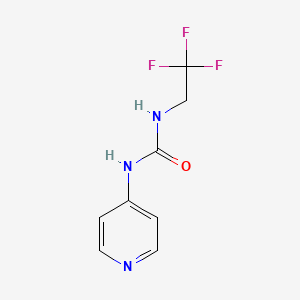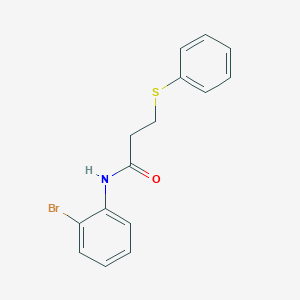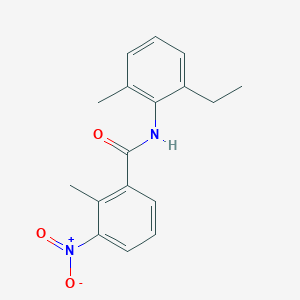![molecular formula C18H18N2O5S B5813945 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5813945.png)
4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3. In
Mécanisme D'action
The mechanism of action of 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide involves the inhibition of the histone demethylase JMJD3. This enzyme is involved in the removal of methyl groups from lysine residues on histone proteins, which can lead to changes in gene expression. By inhibiting JMJD3, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. Additionally, the compound has been shown to have anti-oxidant effects and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide in lab experiments is its potency as a JMJD3 inhibitor. The compound has been shown to be highly effective at inhibiting the enzyme, which makes it a valuable tool for studying the role of JMJD3 in various biological processes. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide. One area of interest is the potential use of the compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of the compound, which could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for the development of new derivatives of this compound with improved potency and reduced toxicity, which could further enhance its potential as a research tool and therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxyphenyl isoxazoline. This intermediate is then reacted with 3-bromopropylsulfonamide to form the final product.
Applications De Recherche Scientifique
4-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzenesulfonamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including leukemia, breast cancer, and prostate cancer. Additionally, the compound has been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-methoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-23-14-5-3-13(4-6-14)18-11-16(25-20-18)12-19-26(21,22)17-9-7-15(24-2)8-10-17/h3-11,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMHQCCVNPSLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![2-(4-chlorophenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5813890.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)

![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)


![methyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5813949.png)

